molecular formula C13H11Cl2NS B14364111 3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline CAS No. 92023-60-4

3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline

Cat. No.: B14364111
CAS No.: 92023-60-4
M. Wt: 284.2 g/mol
InChI Key: JXPALVGCNKMATI-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group and a sulfanylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline typically involves the reaction of 4-chlorobenzyl chloride with 3-chloroaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 3-chloroaniline attacks the benzylic carbon of 4-chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanylmethyl group plays a crucial role in this interaction by forming hydrogen bonds and other non-covalent interactions with the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroaniline: Similar structure but lacks the sulfanylmethyl group.

    4-Chlorobenzyl chloride: Similar structure but lacks the amine group.

    Bis(4-chlorophenyl) sulfone: Contains two chlorophenyl groups but lacks the amine group.

Uniqueness

3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline is unique due to the presence of both the chloro and sulfanylmethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

92023-60-4

Molecular Formula

C13H11Cl2NS

Molecular Weight

284.2 g/mol

IUPAC Name

3-chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline

InChI

InChI=1S/C13H11Cl2NS/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(16)7-13(9)15/h1-7H,8,16H2

InChI Key

JXPALVGCNKMATI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC2=C(C=C(C=C2)N)Cl)Cl

Origin of Product

United States

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